REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](O)=[O:10])=[CH:5][C:4]=1[B:12]([OH:14])[OH:13].[CH3:15][NH:16][CH3:17].O1CCCC1.O.O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:10])[N:16]([CH3:17])[CH3:15])=[CH:5][C:4]=1[B:12]([OH:14])[OH:13] |f:1.2,3.4.5,6.7,8.9|
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(=O)O)B(O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
dimethylamine tetrahydrofuran
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
CNC.O1CCCC1
|
Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
|
O.O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
579 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=19:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(N(C)C)=O)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |